1-(2-Chloroethyl)-6-nitro-1h-indazole 1-(2-Chloroethyl)-6-nitro-1h-indazole
Brand Name: Vulcanchem
CAS No.: 27225-61-2
VCID: VC19660527
InChI: InChI=1S/C9H8ClN3O2/c10-3-4-12-9-5-8(13(14)15)2-1-7(9)6-11-12/h1-2,5-6H,3-4H2
SMILES:
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol

1-(2-Chloroethyl)-6-nitro-1h-indazole

CAS No.: 27225-61-2

Cat. No.: VC19660527

Molecular Formula: C9H8ClN3O2

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloroethyl)-6-nitro-1h-indazole - 27225-61-2

Specification

CAS No. 27225-61-2
Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
IUPAC Name 1-(2-chloroethyl)-6-nitroindazole
Standard InChI InChI=1S/C9H8ClN3O2/c10-3-4-12-9-5-8(13(14)15)2-1-7(9)6-11-12/h1-2,5-6H,3-4H2
Standard InChI Key ZHDGPTFWOLGVJP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CCCl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 1-(2-Chloroethyl)-6-nitro-1H-indazole is C₉H₈ClN₃O₂, with a molecular weight of 225.63 g/mol . Its IUPAC name, 1-(2-chloroethyl)-6-nitroindazole, reflects the substitution pattern: a nitro group (-NO₂) at the sixth position of the indazole ring and a 2-chloroethyl chain (-CH₂CH₂Cl) bonded to the nitrogen atom at the first position .

Table 1: Key Identifiers and Synonyms

PropertyValueSource
CAS Registry Number27225-61-2
PubChem CID267971
DSSTox Substance IDDTXSID70296135
SMILESC1=CC2=C(C=C1N+[O-])N(N=C2)CCCl
InChIKeyZHDGPTFWOLGVJP-UHFFFAOYSA-N

Structural Characterization

The compound’s planar indazole core facilitates π-π stacking interactions, while the electron-withdrawing nitro group enhances electrophilicity at adjacent positions. The 2-chloroethyl side chain introduces steric bulk and potential alkylating activity. Spectroscopic data confirm these features:

  • IR Spectroscopy: Absorptions at 1,326 cm⁻¹ (C-N stretch) and 768 cm⁻¹ (C-Cl stretch) .

  • ¹H NMR: Signals for the chloroethyl chain appear at δ 3.75–4.20 ppm (m, 2H, CH₂Cl) and δ 4.50–4.80 ppm (t, 2H, N-CH₂) .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via nucleophilic substitution between 6-nitro-1H-indazole and 1-bromo-2-chloroethane (Cl(CH₂)₂Br) in ethanol at room temperature :

6-Nitro-1H-indazole + Cl(CH2)2BrEthanol, RT1-(2-Chloroethyl)-6-nitro-1H-indazole + HBr\text{6-Nitro-1H-indazole + Cl(CH}_2\text{)}_2\text{Br} \xrightarrow{\text{Ethanol, RT}} \text{1-(2-Chloroethyl)-6-nitro-1H-indazole + HBr}

This reaction achieves a 61% yield after purification by column chromatography (CHCl₃:CH₃OH, 8:2) and recrystallization from acetone .

Table 2: Synthesis Parameters

ParameterCondition
Reactants6-Nitro-1H-indazole, 1-Bromo-2-chloroethane
SolventEthanol
TemperatureRoom temperature (25°C)
Reaction Time6.5 hours
Purification MethodColumn chromatography, Recrystallization

Derivative Synthesis

The chloroethyl group serves as a handle for further functionalization. For example, reaction with hydrazine hydrate produces 1-(2-hydrazinoethyl)-6-nitro-1H-indazole, a precursor for β-lactam derivatives :

1-(2-Chloroethyl)-6-nitro-1H-indazole + NH2NH21-(2-Hydrazinoethyl)-6-nitro-1H-indazole + HCl\text{1-(2-Chloroethyl)-6-nitro-1H-indazole + NH}_2\text{NH}_2 \rightarrow \text{1-(2-Hydrazinoethyl)-6-nitro-1H-indazole + HCl}

Subsequent condensation with aromatic aldehydes and cyclization with chloroacetyl chloride yields 2-azetidinone (β-lactam) derivatives .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in acetone, chloroform, and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the nitro group contributing to thermal sensitivity .

Table 3: Key Spectroscopic Features

TechniqueKey Observations
IR (KBr)1,526 cm⁻¹ (NO₂ asym), 1,346 cm⁻¹ (NO₂ sym), 768 cm⁻¹ (C-Cl)
¹H NMR (400 MHz, DMSO-d₆)δ 8.60 (s, 1H, H-3), δ 8.20 (d, 1H, H-7), δ 7.85 (d, 1H, H-4), δ 4.72 (t, 2H, N-CH₂), δ 3.92 (t, 2H, CH₂Cl)
¹³C NMR (100 MHz, DMSO-d₆)δ 144.2 (C-NO₂), δ 134.5 (C-3a), δ 126.8 (C-7a), δ 48.5 (N-CH₂), δ 42.1 (CH₂Cl)

Biological Activities and Research Findings

Antimicrobial Activity

Derivatives of 1-(2-Chloroethyl)-6-nitro-1H-indazole, particularly 2-azetidinones, demonstrate broad-spectrum activity:

Table 4: In Vitro Antimicrobial Activity of Derivatives

MicroorganismMIC (μg/mL) Range
Staphylococcus aureus12.5–25.0
Escherichia coli25.0–50.0
Candida albicans25.0–100.0
Mycobacterium tuberculosis6.25–12.5

Mechanistically, the β-lactam ring inhibits bacterial cell wall synthesis, while the nitro group enhances penetration through hydrophobic membranes .

Anti-Inflammatory Activity

In vivo studies on albino rats show that azetidinone derivatives reduce carrageenan-induced paw edema by 38–52% at 50 mg/kg doses, comparable to diclofenac . The chloroethyl group may potentiate activity by alkylating inflammatory mediators like NF-κB.

Applications and Future Directions

Pharmaceutical Development

The compound’s versatility as a synthetic intermediate is underscored by its use in generating:

  • Antibacterial β-lactams: Enhanced by electron-withdrawing substituents .

  • Anticancer agents: Via conjugation with chemotherapeutic moieties.

  • Anti-inflammatory drugs: Through COX-2 inhibition .

Industrial and Analytical Applications

  • Chemical probe: The nitro group’s UV activity (λ_max = 310 nm) enables HPLC detection at sub-ppm levels .

  • Polymer chemistry: As a crosslinking agent in nitro-functionalized resins.

Research Challenges and Opportunities

  • Toxicity profiling: Acute oral LD₅₀ studies in mammalian models are needed.

  • Structure-activity relationships: Systematic modification of the chloroethyl and nitro groups could optimize potency.

  • Drug delivery systems: Nanoparticle encapsulation to improve bioavailability.

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